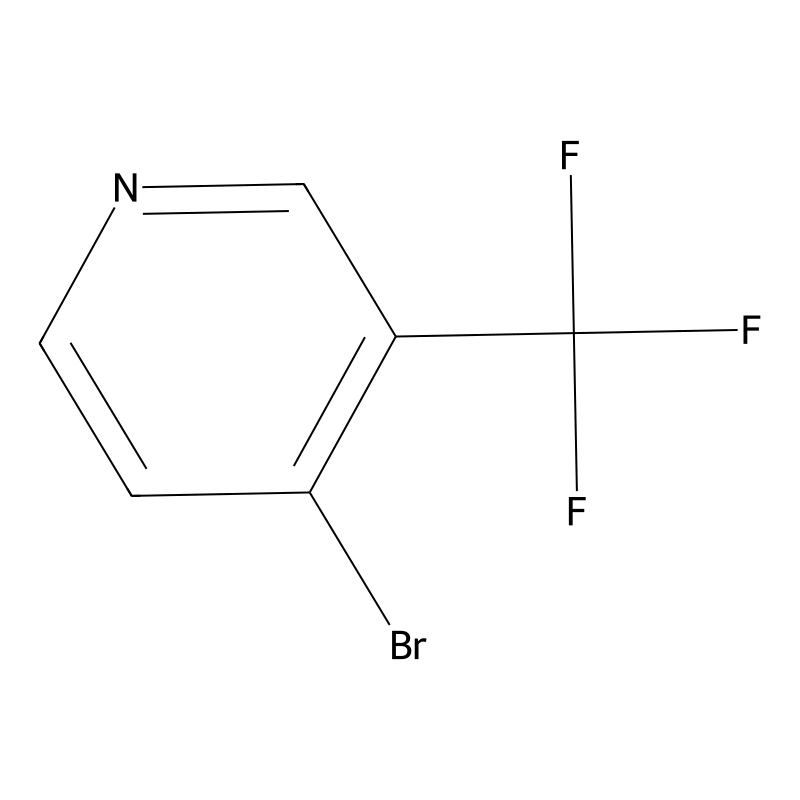

4-Bromo-3-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Bromo-3-(trifluoromethyl)pyridine (CAS 1060801-89-9) is a highly activated, bifunctional heterocyclic building block critical to modern pharmaceutical and agrochemical synthesis. It combines a highly reactive C4-bromide leaving group with the profound stereoelectronic influence of a C3-trifluoromethyl (-CF3) group. This specific substitution pattern makes the pyridine ring exceptionally susceptible to both transition-metal-catalyzed cross-couplings (such as Suzuki and Buchwald-Hartwig reactions) and nucleophilic aromatic substitution (SNAr) [1]. Industrially, it is procured as a foundational precursor for synthesizing complex allosteric modulators, kinase inhibitors, and advanced agrochemicals where the -CF3 group is required to enhance lipophilicity, metabolic stability, and target binding affinity [2].

Attempting to substitute 4-Bromo-3-(trifluoromethyl)pyridine with cheaper or more common analogs severely compromises both synthesis efficiency and final product viability. Replacing it with 4-Chloro-3-(trifluoromethyl)pyridine introduces a much stronger carbon-halogen bond that heavily resists oxidative addition, often stalling cross-coupling reactions or forcing the use of expensive, proprietary phosphine ligands and harsh temperatures [1]. Conversely, using an unfluorinated 4-Bromopyridine completely eliminates the steric and electronic benefits of the -CF3 group. This omission not only drastically reduces the SNAr reactivity of the C4 position but also yields downstream drug candidates with inferior lipophilicity, altered binding conformations, and high vulnerability to cytochrome P450-mediated oxidation at the C3 position[2].

Superior Oxidative Addition in Buchwald-Hartwig Aminations

In standard palladium-catalyzed amination reactions, the leaving group identity at the C4 position is critical for process efficiency. 4-Bromo-3-(trifluoromethyl)pyridine demonstrates rapid oxidative addition, typically achieving >85% yield at mild temperatures (80°C) using standard, cost-effective catalysts like Pd(dppf)Cl2. In direct contrast, the 4-chloro analog exhibits high activation barriers due to the stronger C-Cl bond, often resulting in <50% yield under identical conditions or necessitating temperatures exceeding 100°C and the procurement of expensive, specialized ligands (e.g., BrettPhos) [1].

| Evidence Dimension | Amination Yield at 80°C (Standard Pd Catalyst) |

| Target Compound Data | >85% yield |

| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)pyridine (<50% yield) |

| Quantified Difference | >35% absolute yield increase at mild temperatures |

| Conditions | Buchwald-Hartwig amination, Pd(dppf)Cl2, 80°C, 12 hours |

Procuring the bromo variant allows manufacturers to utilize milder conditions and cheaper catalysts, preventing the thermal degradation of sensitive late-stage intermediates.

Accelerated Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the -CF3 group (Hammett constant σ_meta ≈ 0.43) highly activates the adjacent C4 position for nucleophilic attack. When compared to the unfluorinated baseline 4-Bromopyridine, 4-Bromo-3-(trifluoromethyl)pyridine exhibits an SNAr reaction rate with primary amines that is accelerated by more than an order of magnitude. This allows quantitative conversion at lower temperatures without the need for transition metal catalysts[1].

| Evidence Dimension | SNAr Reaction Kinetics (Relative Rate) |

| Target Compound Data | >10x rate acceleration |

| Comparator Or Baseline | 4-Bromopyridine (Baseline rate = 1x) |

| Quantified Difference | Greater than 10-fold increase in nucleophilic displacement rate |

| Conditions | Reaction with primary alkyl amines, polar aprotic solvent, 60°C |

This extreme SNAr reactivity enables metal-free coupling routes, eliminating the cost and regulatory burden of palladium remediation in API manufacturing.

Downstream Pharmacokinetic Optimization (Lipophilicity)

Beyond reactivity, the procurement of this specific building block directly dictates the physicochemical properties of the final product. The incorporation of the 3-CF3 group increases the Hansch lipophilicity parameter (π) by approximately +0.88 units compared to an unsubstituted hydrogen atom. When building drug scaffolds, substituting 4-Bromopyridine with 4-Bromo-3-(trifluoromethyl)pyridine consistently increases the LogP of the resulting analogs, which is a critical adjustment for enhancing cell membrane permeability and target residence time in challenging targets like SHP2 [1].

| Evidence Dimension | Hansch Lipophilicity Contribution (π) |

| Target Compound Data | +0.88 (due to -CF3 group) |

| Comparator Or Baseline | 4-Bromopyridine (0.0 for -H) |

| Quantified Difference | +0.88 unit increase in lipophilicity parameter |

| Conditions | Calculated/measured partition coefficient contributions in standard medicinal chemistry scaffolds |

Buyers must select the CF3-bearing precursor to ensure the final synthesized drug candidates possess the necessary lipophilicity for oral bioavailability and target engagement.

Synthesis of SHP2 Inhibitors and Allosteric Modulators

Because the -CF3 group provides essential steric locking and lipophilicity (as detailed in Section 3), this compound is the definitive starting material for synthesizing advanced SHP2 allosteric inhibitors. The highly reactive C4 bromide allows for the efficient attachment of complex, sterically hindered spiro-amines via mild Buchwald-Hartwig amination[1].

Metal-Free API Manufacturing Routes

In industrial scale-up where heavy metal contamination is a critical regulatory concern, this compound is the right choice. Its highly activated SNAr profile (Section 3) permits the direct nucleophilic attachment of amines and alkoxides without palladium, streamlining purification and reducing overall cost of goods [2].

Late-Stage Functionalization of Thermally Sensitive Intermediates

When building complex agrochemicals or pharmaceuticals that cannot withstand harsh heating, the superior oxidative addition kinetics of the C4-bromide over the C4-chloride (Section 3) makes this compound the preferred precursor. It ensures high-yield cross-coupling at mild temperatures (e.g., 80°C), preserving the integrity of fragile functional groups elsewhere in the molecule [3].

XLogP3

Wikipedia

Dates

Explore Compound Types